2-Furaldehyde dimethylhydrazone

Beschreibung

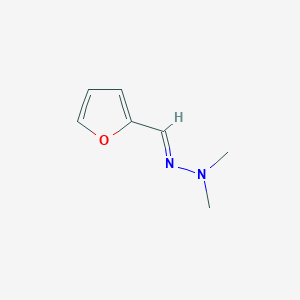

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[(E)-furan-2-ylmethylideneamino]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-9(2)8-6-7-4-3-5-10-7/h3-6H,1-2H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DURWBNUASAZMSN-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N=CC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/N=C/C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14064-21-2 | |

| Record name | 2-Furaldehyde dimethylhydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014064212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furaldehyde dimethylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Furaldehyde Dimethylhydrazone: Synthesis, Properties, and Applications

Introduction

2-Furaldehyde dimethylhydrazone, also known as furfural dimethylhydrazone, is a versatile heterocyclic compound that serves as a crucial intermediate in organic synthesis. Its unique chemical structure, featuring a furan ring coupled with a dimethylhydrazone moiety, makes it a valuable precursor for the development of complex molecules, particularly in the field of medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, methods for its characterization, and a discussion of its significant applications, with a focus on its role in the synthesis of bioactive quinone derivatives.

Core Compound Identification and Physicochemical Properties

This compound is identified by the CAS Number 14064-21-2 .[1][2][3] Its fundamental properties are summarized below, providing a foundational understanding for its handling and application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₂O | [1][2] |

| Molecular Weight | 138.17 g/mol | [1][2] |

| Appearance | Clear yellow to dark red-brown liquid | [3] |

| Boiling Point | 98 °C at 9.5 mmHg | [1] |

| Density | 1.042 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.578 | [1] |

| Flash Point | 91 °C (195.8 °F) - closed cup | [1] |

| Storage Temperature | 2-8°C | [1] |

| InChI Key | DURWBNUASAZMSN-SOFGYWHQSA-N | [1][2] |

| SMILES String | CN(C)N=Cc1ccco1 | [1] |

Synthesis of this compound

The primary and most direct method for synthesizing this compound is through the condensation reaction of 2-Furaldehyde (commonly known as furfural) with N,N-dimethylhydrazine.[4][5][6] This reaction is a classic example of imine formation, where the aldehyde's carbonyl group reacts with the primary amine of the hydrazine derivative to form a C=N double bond, eliminating a molecule of water.

Reaction Mechanism and Rationale

The lone pair of electrons on the terminal nitrogen of N,N-dimethylhydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-furaldehyde. This is typically acid-catalyzed to protonate the carbonyl oxygen, making the carbon more electrophilic. The subsequent dehydration step yields the stable hydrazone product. The derivatization of the aldehyde group into a hydrazone is a critical step in many synthetic pathways as it modifies the electronic properties of the furan ring, enhancing its nucleophilicity for subsequent reactions.[6]

Caption: Synthesis of this compound via condensation.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a general procedure for the synthesis. All operations should be performed in a well-ventilated fume hood.

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-furaldehyde (1.0 equivalent) in a suitable solvent such as ethanol or toluene.

-

Addition of Hydrazine: To the stirred solution, add N,N-dimethylhydrazine (1.0-1.1 equivalents) dropwise at room temperature. A slight exotherm may be observed.

-

Catalysis (Optional but Recommended): Add a catalytic amount of a weak acid, such as acetic acid or p-toluenesulfonic acid, to the mixture to facilitate the reaction.[5]

-

Reaction: Heat the reaction mixture to reflux and maintain for 1-3 hours.[7] Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up and Isolation: After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, a yellow to reddish-brown oil, can be purified by vacuum distillation to yield the final product with high purity.[1]

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is employed.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is a key tool for confirming the formation of the hydrazone. The disappearance of the strong C=O stretching band of the starting aldehyde (typically around 1670 cm⁻¹) and the appearance of a characteristic C=N stretching vibration (around 1600-1650 cm⁻¹) are indicative of a successful reaction.[7] A combined matrix isolation FTIR and theoretical DFT study has been reported for this compound.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the furan ring protons (typically in the 6.0-7.5 ppm range), a singlet for the azomethine proton (CH=N), and a singlet for the two methyl groups of the dimethylamino moiety.

-

¹³C NMR: The carbon NMR will confirm the presence of the furan ring carbons, the azomethine carbon, and the methyl carbons.

-

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (138.17 g/mol ), confirming its elemental composition.

Applications in Drug Development and Organic Synthesis

The primary utility of this compound in research and development lies in its function as a synthon for constructing more complex, biologically active molecules.

Synthesis of Bioactive Furylquinones

A significant application is its use in the preparation of furyl-1,4-quinones and hydroquinones.[1] These compounds are synthesized through a reaction with various benzo- and naphthoquinones.[1] Studies have demonstrated that the resulting furylquinone derivatives possess significant antiproliferative activity against human tumor cell lines and have been investigated for their anticancer properties.[1] The dimethylhydrazone group facilitates a nucleophilic addition to the quinone ring, followed by oxidative coupling to form the desired furylquinone structure.

Caption: Workflow for synthesizing bioactive furylquinones.

Modulation of Furan Ring Reactivity

The derivatization of 2-furaldehyde to its dimethylhydrazone form serves to restore the nucleophilicity of the furan ring.[6] The electron-withdrawing nature of the aldehyde group deactivates the furan ring towards electrophilic substitution. By converting it to the less-withdrawing hydrazone, the ring is reactivated, enabling reactions such as selective hydroxymethylation with formaldehyde, which is a key step in the synthesis of valuable platform chemicals like 5-hydroxymethylfurfural.[6]

Safety, Handling, and Storage

Proper handling and storage are crucial when working with this compound due to its potential hazards.

Table 2: Safety and Handling Information

| Category | Information | Reference |

| Signal Word | Warning | [1] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |

| Hazard Classifications | Skin Irritant 2, Eye Irritant 2, STOT SE 3 | [1] |

| Target Organs | Respiratory system | [1] |

| Personal Protective Equipment (PPE) | Eyeshields, chemical-resistant gloves, type ABEK (EN14387) respirator filter. | [1] |

| Storage Class | 10 - Combustible liquids | [1] |

| First Aid Measures | Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.Skin: Remove contaminated clothing. Flush skin with soap and water.Inhalation: Move to fresh air. If breathing is difficult, give oxygen. | [8][9] |

| Handling | Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor. | [9][10] |

Conclusion

This compound is a compound of significant synthetic utility. Its straightforward preparation, well-characterized properties, and, most importantly, its role as a key intermediate in the synthesis of furylquinones with potential anticancer activity, underscore its importance for researchers in medicinal chemistry and drug development. Adherence to strict safety protocols is mandatory for its handling, ensuring that its potential as a synthetic tool can be safely and effectively realized in the laboratory.

References

- Babu, N., Subashchandrabose, S., et al. (2014). Synthesis and spectral characterization of hydrazone derivative of furfural using experimental and DFT methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

-

Material Safety Data Sheet - 2-Furaldehyde, reagent ACS, 98+%. (n.d.). Cole-Parmer. Retrieved from [Link]

- Hassan, A. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 113-139.

- Synthesis 2-((Furan-2-yl) Methylene)-1- Phenilhydrazone from Furfural Results of Corn Isolation and Its Utilization as Corrosion. (2021).

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (n.d.). MDPI. Retrieved from [Link]

-

N,N‐Dimethylhydrazine as a Reversible Derivatization Agent to Promote the Hydroxymethylation of Furfural with Formaldehyde. (n.d.). PMC - NIH. Retrieved from [Link]

- Ricci, A., et al. (2012). Gas-phase basicity of 2-furaldehyde. Journal of Mass Spectrometry, 47(11), 1488-94.

Sources

- 1. This compound 97 14064-21-2 [sigmaaldrich.com]

- 2. 2-Furaldehyde 2,2-dimethylhydrazone, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. H32013.09 [thermofisher.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. N,N‐Dimethylhydrazine as a Reversible Derivatization Agent to Promote the Hydroxymethylation of Furfural with Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. talenta.usu.ac.id [talenta.usu.ac.id]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to (E)-1-(Furan-2-ylmethylene)-2,2-dimethylhydrazine

<-3a--22_e28094_e28094_>

Abstract

This whitepaper provides an in-depth technical examination of (E)-1-(Furan-2-ylmethylene)-2,2-dimethylhydrazine , a hydrazone derivative of significant interest in synthetic and medicinal chemistry. Commonly known as 2-Furaldehyde dimethylhydrazone, this compound serves as a versatile synthon and a scaffold for developing novel chemical entities. This guide details its chemical identity, physicochemical properties, a validated synthesis protocol with mechanistic insights, and its established applications. The content is structured to support researchers, chemists, and drug development professionals in leveraging this molecule's full potential, grounded in authoritative references and field-proven methodologies.

Chemical Identity and Nomenclature

The compound is most precisely identified by its IUPAC name, which clarifies its structure and stereochemistry.

-

IUPAC Name: N-[(E)-furan-2-ylmethylideneamino]-N-methylmethanamine[1] or (E)-1-(Furan-2-ylmethylene)-2,2-dimethylhydrazine. The "(E)" designation specifies the geometry around the C=N double bond.

-

Common Names: this compound, Furfural dimethylhydrazone[2].

The structure consists of a furan ring connected at the 2-position to the carbon of an azomethine group (CH=N), which is, in turn, bonded to the nitrogen of a dimethylamino group (-N(CH₃)₂).

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is critical for its application in experimental workflows.

Physicochemical Data

The following properties have been reported in the literature and are essential for handling, storage, and reaction setup.

| Property | Value | Source(s) |

| Appearance | Clear yellow to dark red-brown liquid | [3] |

| Density | 1.042 g/mL at 25 °C | |

| Boiling Point | 98 °C at 9.5 mmHg (69 °C at 2 mmHg) | [2] |

| Flash Point | 91 °C (195.8 °F) - closed cup | |

| Refractive Index (n20/D) | 1.578 | |

| Storage Temperature | 2-8°C |

Spectroscopic Profile

Spectroscopic analysis confirms the structural integrity of the synthesized compound. A combined matrix isolation FTIR and theoretical DFT study of this compound has been reported, confirming the existence of E and Z conformers, with the E forms being considerably lower in energy.

-

¹H NMR: Expected signals would include distinct peaks for the two methyl groups attached to the nitrogen, protons on the furan ring, and the proton of the azomethine group (CH=N).

-

¹³C NMR: Resonances are expected for the two equivalent methyl carbons, the furan ring carbons, and the imine carbon.

-

FT-IR: Key vibrational bands would include C-H stretching from the furan ring and methyl groups, the characteristic C=N stretch of the hydrazone, and C-O-C stretching of the furan ether linkage.

-

Mass Spectrometry: The monoisotopic mass is 138.07932 Da[1]. The mass spectrum would show a prominent molecular ion peak (M+) at m/z 138, with fragmentation patterns corresponding to the loss of methyl groups or cleavage of the furan moiety.

Synthesis and Mechanistic Pathway

This compound is synthesized via a classical condensation reaction between an aldehyde (2-Furaldehyde) and a hydrazine (1,1-Dimethylhydrazine, also known as unsymmetrical dimethylhydrazine or UDMH).

Synthesis Workflow

The overall transformation follows a straightforward path from commercially available starting materials to the final product.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating purification and characterization steps to ensure product identity and purity.

Materials:

-

1,1-Dimethylhydrazine (UDMH), ≥95% (CAS: 57-14-7)

-

Ethanol, anhydrous

-

Glacial Acetic Acid (catalyst)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Deionized Water

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Furaldehyde (e.g., 0.10 mol) in 100 mL of anhydrous ethanol.

-

Addition of Hydrazine: To the stirred solution, add 1,1-Dimethylhydrazine (0.10 mol, 1.0 equivalent) dropwise at room temperature. Causality Note: A slight exothermic reaction may be observed. Slow addition helps control the temperature.

-

Catalysis: Add 3-5 drops of glacial acetic acid to the mixture. Expertise Note: The reaction is acid-catalyzed. The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the terminal nitrogen of UDMH.

-

Reflux: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup & Extraction: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator. Dissolve the resulting oil in diethyl ether (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acetic acid, followed by a brine wash (1 x 50 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to yield the crude product as a yellow-to-brown oil.

-

Purification (Optional): If necessary, the product can be purified by vacuum distillation. Collect the fraction boiling at approximately 98 °C/9.5 mmHg.

-

Characterization: Confirm the identity and purity of the final product using NMR, FT-IR, and Mass Spectrometry, comparing the data with established literature values.

Mechanistic Pathway

The formation of the hydrazone proceeds via a well-established nucleophilic addition-elimination mechanism.

Caption: Key mechanistic steps in acid-catalyzed hydrazone formation.

Applications in Research and Development

The unique structure of this compound, combining a furan heterocycle with a hydrazone moiety, makes it a valuable building block in several scientific domains.

Synthetic Chemistry

The compound is a stable and versatile intermediate.

-

Synthesis of Quinones: It has been used in the preparation of furyl-1,4-quinones and hydroquinones through reactions with benzo- and naphthoquinones[4]. These quinone structures are often investigated for their biological activities.

-

Precursor to Heterocycles: The furan ring and the hydrazone functionality can both participate in cycloaddition reactions and other transformations to build more complex heterocyclic systems, which are foundational in medicinal chemistry.[9][10].

Medicinal Chemistry and Drug Development

Both the furan and hydrazone scaffolds are recognized "privileged structures" in medicinal chemistry, known for their wide range of biological activities.[11][12][13].

-

Antimicrobial Agents: Furan-based compounds are core components of many therapeutics, including the antibacterial drug nitrofurantoin[13]. Hydrazone derivatives have also been extensively studied for antibacterial, antifungal, and antitubercular properties[11][12]. The combination of these two pharmacophores in one molecule presents a strategic approach for designing novel antimicrobial agents[11].

-

Anticancer Research: Furan-thiazole-hydrazone hybrids have been investigated for their anticancer properties[11]. The furan ring's planar, electron-rich nature allows it to engage in π-stacking and hydrogen bonding with biological targets[11]. Research has also shown that furylquinones derived from this compound exhibit antiproliferative activity against human tumor cell lines.

-

Antiviral Research: Recently, derivatives of 2-(furan-2-ylmethylene)hydrazine have been identified as novel non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (Mpro), a key target for antiviral drug development[14]. This highlights the potential of this scaffold in creating new therapies for viral infections.

Safety and Handling

Proper safety precautions are mandatory when handling this chemical and its precursors.

-

Hazard Classifications: The compound is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335)[5].

-

Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles (eyeshields), and a respirator with an appropriate filter (e.g., type ABEK) is required.

-

Handling: Work in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Precursors: Both 2-Furaldehyde and 1,1-Dimethylhydrazine are hazardous. 2-Furaldehyde is a flammable liquid and toxic[6][8]. 1,1-Dimethylhydrazine is a known carcinogen and is highly toxic and corrosive. Extreme caution must be exercised when handling UDMH.

Conclusion

(E)-1-(Furan-2-ylmethylene)-2,2-dimethylhydrazine is a compound of significant utility, bridging foundational organic synthesis with advanced drug discovery. Its straightforward, high-yield synthesis and the rich chemical reactivity of its constituent furan and hydrazone moieties make it an invaluable tool for chemists. The demonstrated applications in synthesizing bioactive quinones and as a scaffold for antiviral and anticancer agents underscore its continued relevance in the development of novel therapeutics. This guide provides the foundational technical knowledge for scientists to safely and effectively utilize this versatile molecule in their research endeavors.

References

-

Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis. PubMed Central. [Link]

-

A Series of Furan-Based Hydrazones: Design, Synthesis, Evaluation of Antimicrobial Activity, Cytotoxicity and Genotoxicity. ResearchGate. [Link]

-

This compound (C7H10N2O). PubChemLite. [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Sysrev. [Link]

-

Furans, thiophenes and related heterocycles in drug discovery. PubMed. [Link]

-

Furans, Thiophenes and Related Heterocycles in Drug Discovery. ResearchGate. [Link]

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]

-

Furfural | C4H3OCHO | CID 7362. PubChem. [Link]

-

Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. PubMed Central. [Link]

Sources

- 1. PubChemLite - this compound (C7H10N2O) [pubchemlite.lcsb.uni.lu]

- 2. 2-Furaldehyde 2,2-dimethylhydrazone, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. H32013.09 [thermofisher.com]

- 4. scbt.com [scbt.com]

- 5. CAS 14064-21-2 | 2-(Furan-2-ylmethylene)-1,1-dimethylhydrazine - Synblock [synblock.com]

- 6. accustandard.com [accustandard.com]

- 7. scbt.com [scbt.com]

- 8. Furfural | C4H3OCHO | CID 7362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 14. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

2-Furaldehyde dimethylhydrazone molecular weight and formula

An In-Depth Technical Guide to 2-Furaldehyde Dimethylhydrazone for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a versatile heterocyclic compound. Tailored for researchers, chemists, and professionals in drug discovery and materials science, this document synthesizes core chemical data, proven synthetic protocols, and key applications, grounding all information in authoritative references.

Core Compound Profile and Physicochemical Properties

This compound, also known as furfural dimethylhydrazone, is the product of a condensation reaction between 2-furaldehyde (furfural) and unsymmetrical dimethylhydrazine (UDMH). Its structure, featuring a furan ring conjugated with a dimethylhydrazone moiety, makes it a valuable intermediate in organic synthesis. The lone pair of electrons on the dimethylamino group extends the conjugation of the system, influencing its reactivity and spectroscopic properties.

The fundamental physicochemical properties of this compound are summarized below for quick reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀N₂O | [1][2][3][4] |

| Molecular Weight | 138.17 g/mol | [1][2][3][4] |

| CAS Number | 14064-21-2 | [1][2][3] |

| Appearance | Clear yellow to dark red-brown liquid | [5] |

| Density | 1.042 g/mL at 25 °C | [2] |

| Boiling Point | 98 °C at 9.5 mmHg | [2] |

| Refractive Index (n20/D) | 1.578 | [2] |

| InChI Key | DURWBNUASAZMSN-SOFGYWHQSA-N | [2][3] |

| SMILES | CN(C)N=Cc1ccco1 | [2][3] |

Synthesis Protocol and Mechanism

The most common and efficient synthesis of this compound involves the acid-catalyzed condensation of 2-furaldehyde with 1,1-dimethylhydrazine. The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the C=N double bond of the hydrazone.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established synthetic procedures for hydrazone formation.[6]

Materials:

-

2-Furaldehyde (Furfural)

-

1,1-Dimethylhydrazine (UDMH)

-

Toluene-4-sulfonic acid (catalyst)

-

Benzene or Toluene (solvent)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)

-

Dean-Stark apparatus (optional, for azeotropic removal of water)

-

Round-bottom flask, condenser, magnetic stirrer, and heating mantle

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-furaldehyde (1.0 eq) dissolved in benzene or toluene.

-

Addition of Reagents: Add 1,1-dimethylhydrazine (1.0-1.1 eq) to the solution.

-

Catalysis: Introduce a catalytic amount of toluene-4-sulfonic acid (approx. 0.01-0.05 eq).

-

Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC or GC-MS. If using a Dean-Stark trap, the formation of water provides a visual indicator of reaction progress.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation to yield the final this compound as a liquid.[2]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Structural Characterization

Detailed structural analysis of this compound has been performed using both experimental and computational methods. A significant study combined matrix isolation Fourier-transform infrared (FTIR) spectroscopy with theoretical DFT(B3LYP)/6-311++G(d,p) calculations.[2] This work revealed the existence of two stable conformers in the E configuration (with respect to the C=N bond), which are considerably lower in energy than the Z forms. This conformational preference is critical for understanding its reactivity in stereoselective reactions.

While a full dataset is proprietary to specific studies, the expected key signals in standard spectroscopic analyses would include:

-

¹H NMR: Resonances for the furan ring protons, the azomethine proton (-CH=N-), and a characteristic singlet for the two methyl groups of the dimethylamino moiety.

-

¹³C NMR: Signals corresponding to the carbons of the furan ring, the azomethine carbon, and the methyl carbons.

-

FTIR: Characteristic stretching frequencies for C-H bonds (aromatic and aliphatic), the C=N imine bond, and the C-O-C ether linkage of the furan ring.

-

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight (138.17 g/mol ).[4][7]

Applications in Chemical Synthesis and Drug Development

This compound serves as a versatile building block, particularly in the synthesis of complex heterocyclic systems and molecules with potential biological activity.

Synthesis of Furylquinones with Antiproliferative Activity

A primary application of this compound is in the synthesis of furyl-1,4-quinones and hydroquinones.[1][2] These molecules are generated through a reaction with benzo- and naphthoquinones. The resulting furylquinone derivatives have demonstrated significant antiproliferative activity against human tumor cell lines, making this compound a key precursor in the development of novel anticancer agents.[2]

Diene in Diels-Alder Reactions

The furan ring in this compound can act as a diene in [4+2] Diels-Alder cycloaddition reactions. This reactivity allows for the construction of complex bicyclic adducts, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. Its reaction with dienophiles like maleimides or maleic anhydride leads to the formation of phthalimide and phthalic anhydride derivatives, respectively.[8]

General Precursor in Heterocyclic Chemistry

Given that its precursor, furfural, is a bio-renewable platform chemical, derivatives like this compound are of increasing interest.[9] They serve as starting materials for a wide range of furan-based chemicals with applications in the pharmaceutical and agrochemical industries.[9][10]

Safety, Handling, and Storage

This compound is a combustible liquid and requires careful handling in a laboratory setting. It is classified as an irritant to the skin, eyes, and respiratory system.

Table 2: Hazard and Safety Information

| Category | Information | Source(s) |

| Hazard Statements | H315 (Causes skin irritation) H319 (Causes serious eye irritation) H335 (May cause respiratory irritation) | [2] |

| Signal Word | Warning | [2] |

| Personal Protective Equipment (PPE) | Eyeshields, chemical-resistant gloves, NIOSH-approved respirator (type ABEK filter) | [2] |

| Storage | Store in a cool, dry, well-ventilated area at 2-8°C. | [2] |

| Flash Point | 91 °C (195.8 °F) - closed cup | [2] |

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.[11][12][13]

Conclusion

This compound is a chemical intermediate with significant utility in organic synthesis. Its straightforward preparation, well-characterized structure, and valuable reactivity profile make it an important tool for researchers. Its role in the synthesis of biologically active furylquinones and as a diene in cycloaddition reactions highlights its potential in drug discovery and the development of complex molecular architectures. Proper handling and storage are essential to ensure laboratory safety.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Furaldehyde, reagent ACS, 98+%. Retrieved from [Link][13]

-

Hassan, A. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 113-139. Retrieved from [Link][10]

-

Potts, K. T., & Walsh, E. B. (1988). Furan-2-carbaldehyde Dimethylhydrazones in Diels-Alder Cycloadditions. ChemInform, 19(37). Retrieved from [Link][8]

-

Mariscal, R., Maireles-Torres, P., Ojeda, M., Sádaba, I., & Granados, M. L. (2016). Furfural: a renewable and versatile platform molecule for the synthesis of chemicals and fuels. Energy & Environmental Science, 9(4), 1144-1189. Retrieved from [Link][9]

Sources

- 1. This compound 97 14064-21-2 [sigmaaldrich.com]

- 2. This compound 97 14064-21-2 [sigmaaldrich.com]

- 3. 2-Furaldehyde 2,2-dimethylhydrazone, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. scbt.com [scbt.com]

- 5. 2-Furaldehyde 2,2-dimethylhydrazone, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. PubChemLite - this compound (C7H10N2O) [pubchemlite.lcsb.uni.lu]

- 8. sci-hub.st [sci-hub.st]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Genesis and Evolution of Furan-Based Hydrazones: A Technical Guide for Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the discovery, history, and development of furan-based hydrazones, a class of compounds that has garnered significant interest in medicinal chemistry. We will traverse the historical milestones that led to the synthesis of these molecules, from the initial discovery of the constituent furan and hydrazine moieties to the development of the first therapeutic agents. This guide will delve into the versatile synthetic methodologies for creating furan-based hydrazone libraries, elucidate their diverse mechanisms of action, and present their broad spectrum of biological activities, including antimicrobial and anticancer properties, supported by quantitative data. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to inspire and inform future research in this promising area of medicinal chemistry.

A Historical Perspective: The Convergence of Two Key Pharmacophores

The story of furan-based hydrazones is one of chemical convergence, where two distinct and historically significant molecular scaffolds were brought together to create a new class of compounds with remarkable biological potential.

The Discovery of the Furan Ring

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, has its roots in the late 18th and 19th centuries. In 1780, Carl Wilhelm Scheele first described a furan derivative, 2-furoic acid.[1] This was followed by the reporting of furfural, another key furan derivative, by Johann Wolfgang Döbereiner in 1831, which was later characterized by John Stenhouse.[1] The parent compound, furan, was first prepared by Heinrich Limpricht in 1870.[1] The name "furan" itself is derived from the Latin word "furfur," meaning bran, from which furfural can be produced.[1]

The Emergence of Hydrazine and Hydrazones

The journey of the hydrazone functional group began with the synthesis of its parent, hydrazine. In 1887, German chemist Theodor Curtius successfully synthesized hydrazine while investigating nitrogen compounds.[2] This discovery laid the groundwork for understanding its reactivity. A pivotal moment in the history of hydrazones came in 1883 when Emil Fischer discovered that reacting phenylhydrazine with aldehydes or ketones under acidic conditions produced a new class of compounds he termed phenylhydrazones.[3] This reaction, now a fundamental part of organic chemistry, opened the door to a vast array of hydrazone derivatives.

The Birth of a Bioactive Scaffold: The Nitrofurans

The deliberate fusion of the furan ring with a hydrazone-like moiety for a therapeutic purpose is best exemplified by the development of the nitrofuran class of antibiotics. A key milestone in this area was the patenting of a method for preparing Nitrofurantoin in 1952, which was subsequently introduced as a treatment for urinary tract infections in 1953.[4][5] Nitrofurantoin, chemically (E)-1-[(5-nitro-2-furyl)methylideneamino]imidazolidine-2,4-dione, contains a furan ring bearing a nitro group, linked to a hydantoin ring via an azomethine (-CH=N-) bond, a core feature of the hydrazone linkage. This marked a significant moment in the history of medicinal chemistry, demonstrating the therapeutic potential of combining the furan scaffold with a hydrazone-like structure.

Synthesis of Furan-Based Hydrazones: Methodologies and Protocols

The synthesis of furan-based hydrazones is predominantly achieved through a straightforward and efficient condensation reaction between a furan-containing aldehyde or ketone and a hydrazine or hydrazide derivative.[6] This reaction is versatile and allows for the introduction of a wide range of substituents on both the furan and hydrazone components, enabling the creation of diverse chemical libraries for drug discovery.

General Synthesis Protocol

The most common method for synthesizing furan-based hydrazones involves the acid-catalyzed condensation of a furan-2-carbaldehyde or a 2-acetylfuran derivative with a substituted hydrazine or hydrazide in a suitable solvent, such as ethanol or methanol.[6]

Experimental Protocol: Synthesis of a Furan-Thiazole Hydrazone Derivative [2]

-

Step 1: Formation of the Thiosemicarbazone Intermediate. A mixture of 5-nitrofuran-2-carbaldehyde (2 mmol) and thiosemicarbazide (2 mmol) is refluxed in ethanol (10 mL) for one hour.

-

Step 2: Cyclization with Phenacyl Bromide. To the reaction mixture from Step 1, a selected phenacyl bromide derivative (2 mmol) is added, and the mixture is refluxed for approximately 1.5 hours.

-

Step 3: Isolation and Purification. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, and the resulting solid product is filtered, washed with cold ethanol, and dried. The crude product is then recrystallized from ethanol to yield the pure furan-thiazole hydrazone.

This one-pot, three-component reaction is an efficient method for generating complex furan-based hydrazones.[2]

Catalytic and Greener Approaches

Recent advancements in synthetic chemistry have led to the development of more sustainable and efficient methods for furan-based hydrazone synthesis. These include the use of metal-free catalysts and one-pot reactions at room temperature, which offer advantages in terms of reduced reaction times, milder conditions, and a wider substrate scope.[7]

Biological Activities and Therapeutic Potential

Furan-based hydrazones exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug development. Their therapeutic potential spans from treating infectious diseases to combating cancer.

Antimicrobial and Antifungal Activity

The antimicrobial properties of furan-based hydrazones are well-documented, with the nitrofuran derivatives being the most prominent examples.[8] These compounds are effective against a range of Gram-positive and Gram-negative bacteria.[2]

Mechanism of Action: Antifungal Activity

A key mechanism of antifungal action for some furan-based hydrazones is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway in fungi.[6][9] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[10]

dot

Caption: Antifungal mechanism of furan-based hydrazones via inhibition of CYP51.

Table 1: Antimicrobial Activity of Furan-Based Hydrazone Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| 4a | Mycobacterium tuberculosis H37Rv | 3.12 | [2] |

| 4b | Mycobacterium tuberculosis H37Rv | 3.12 | [2] |

| 4c | Mycobacterium tuberculosis H37Rv | 3.12 | [2] |

| Compound 5 | Candida albicans | - | [6] |

| Compound 10 | Aspergillus ochraceus | - | [6] |

| 4g | Staphylococcus aureus | 256 | [11] |

| 4g | Escherichia coli | >512 | [11] |

Note: A lower MIC value indicates greater antimicrobial activity.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of furan-based hydrazones against various cancer cell lines.[2][7] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and DNA damage.

Mechanism of Action: Anticancer Effects

Certain furan-based hydrazones exert their anticancer effects by inducing apoptosis through the intrinsic mitochondrial pathway.[2] This involves the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[2] Additionally, these compounds can cause cell cycle arrest, often at the G2/M phase, preventing cancer cell proliferation.[2][7] Some derivatives have also been shown to induce DNA damage in cancer cells.[7]

dot

Caption: Anticancer mechanisms of furan-based hydrazones.

Table 2: In Vitro Cytotoxic Activity of Furan-Based Hydrazone Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4 | MCF-7 (Breast Cancer) | 4.06 | [2] |

| Compound 7 | MCF-7 (Breast Cancer) | 2.96 | [2] |

| Compound 5k | MCF-7 (Breast Cancer) | 14.35 | [7] |

| Compound 17 | C6 (Glioma) | 8.3 (µg/mL) | [6] |

| Compound 5a | Melanoma | - | [6] |

Note: A lower IC50 value indicates greater cytotoxic activity.

Structure-Activity Relationship (SAR) and Future Perspectives

The biological activity of furan-based hydrazones is significantly influenced by the nature and position of substituents on both the furan and the hydrazone moieties. Structure-activity relationship (SAR) studies have revealed that the presence of electron-withdrawing groups, such as nitro and halogen groups, on the aromatic rings often enhances antimicrobial and anticancer potency.[11] The planar structure of the furan ring and the conjugated system of the hydrazone linkage facilitate interactions with biological targets through π-stacking and hydrogen bonding.[11]

Quantitative structure-activity relationship (QSAR) studies are also being employed to predict the biological activity of novel furan-based hydrazones, aiding in the rational design of more potent and selective drug candidates.[12]

The future of furan-based hydrazone research lies in the continued exploration of their diverse biological activities, the elucidation of their detailed mechanisms of action, and the optimization of their pharmacokinetic and pharmacodynamic properties. The versatility of their synthesis and their proven therapeutic potential make them a highly promising scaffold for the development of next-generation drugs to address a wide range of diseases.

Conclusion

The journey of furan-based hydrazones from the independent discoveries of their constituent parts to their establishment as a significant class of bioactive molecules is a testament to the power of chemical synthesis and medicinal chemistry. Their rich history, straightforward synthesis, and diverse pharmacological profile, particularly in the realms of antimicrobial and anticancer therapy, underscore their importance in modern drug discovery. This technical guide has provided a comprehensive overview of this fascinating class of compounds, with the aim of equipping researchers and drug development professionals with the knowledge to further unlock their therapeutic potential.

References

-

Sable, Y. R., Shinde, R. A., Yasin, H. K. A., Ghanwate, N., Mali, S. N., Ghotekar, S. K., Gawari, D. P., Sasane, D. A., & Adole, V. A. (2024). Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis. RSC Advances, 14(1), 1-19. [Link]

-

Altintop, M. D., Sever, B., Eklioğlu, Ö. A., Baysal, M., Demirel, R., & Özdemir, A. (2019). A Series of Furan-Based Hydrazones: Design, Synthesis, Evaluation of Antimicrobial Activity, Cytotoxicity and Genotoxicity. Letters in Drug Design & Discovery, 16(3), 312-322. [Link]

-

Sable, Y. R., Shinde, R. A., Yasin, H. K. A., Ghanwate, N., Mali, S. N., Ghotekar, S. K., Gawari, D. P., Sasane, D. A., & Adole, V. A. (2024). Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis. RSC Advances, 14(1), 1-19. [Link]

-

Gomonov, K. A., Pelipko, V. V., Litvinov, I. A., Baichurin, R. I., & Makarenko, S. V. (2024). SYNTHESIS AND STRUCTURE OF NEW SUBSTITUTED FURAN-3-CARBOXYLATE HYDRAZONES. Chemistry of Heterocyclic Compounds, 60(3/4), 225-233. [Link]

-

Wikipedia. (n.d.). Furan. Retrieved January 22, 2026, from [Link]

-

Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., & Li, Y. (2020). Synthesis of N-2(5H)-furanonyl sulfonyl hydrazone derivatives and their biological evaluation in vitro and in vivo activity against MCF-7 breast cancer cells. Bioorganic & medicinal chemistry letters, 30(16), 127325. [Link]

-

Pharmacological activity of furan derivatives. (2024, December 10). In-depth article. [Link]

-

Wikipedia. (n.d.). Nitrofurantoin. Retrieved January 22, 2026, from [Link]

-

Monk, B. C., Tomasiak, T. M., & Keniya, M. V. (2019). Fungal lanosterol 14α-demethylase: A target for next-generation antifungal design. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1867(6), 649-661. [Link]

-

Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. (2023). MDPI. [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved January 22, 2026, from [Link]

-

Wikipedia. (n.d.). Theodor Curtius. Retrieved January 22, 2026, from [Link]

-

Altintop, M. D., Sever, B., Eklioğlu, Ö. A., Baysal, M., Demirel, R., & Özdemir, A. (2020). s A Series of Furan-based Hydrazones: Design, Synthesis, and Evaluation of Antimicrobial Activity, Cytotoxicity and Genotoxicity. Letters in Drug Design & Discovery, 17(3), 312-322. [Link]

-

Abuo-Rahma, G. E.-D. A., Abdel-Aziz, M., & Farag, A. A. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2548. [Link]

-

Wikipedia. (n.d.). Hermann Emil Fischer. Retrieved January 22, 2026, from [Link]

-

Hirsch, A. K. H., & Fischer, M. (2022). Emil Fischer's Unsolved Case: Cleared Up after 120 Years – Part 1. ChemistryViews. [Link]

-

NobelPrize.org. (n.d.). Emil Fischer – Biographical. Retrieved January 22, 2026, from [Link]

-

Furan synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

-

American Chemical Society. (2019, September 2). Nitrofurantoin. [Link]

-

U.S. Food and Drug Administration. (n.d.). Macrobid® (Nitrofurantoin Capsules, USP) (monohydrate/macrocrystals). Retrieved January 22, 2026, from [Link]

-

PatSnap Synapse. (2024, July 17). What is the mechanism of Nitrofurantoin?. [Link]

-

G. G. Ferenczy, G. M. Keserű, Quantitative structure-activity relationship of hydrazones of N-amino-N'-hydroxyguanidine as electron acceptors for xanthine oxidase, Journal of Molecular Structure: THEOCHEM, 2001 , 543, 1-3, 159-166. [Link]

-

Wikipedia. (n.d.). Lanosterol 14 alpha-demethylase. Retrieved January 22, 2026, from [Link]

-

Wikipedia. (n.d.). Nitrofurantoin. Retrieved January 22, 2026, from [Link]

Sources

- 1. Furan synthesis [organic-chemistry.org]

- 2. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitrofurantoin - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of N-2(5H)-furanonyl sulfonyl hydrazone derivatives and their biological evaluation in vitro and in vivo activity against MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nitrofurantoin damages DNA of human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. mdpi.com [mdpi.com]

- 11. Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and quantitative structure-activity relationship of hydrazones of N-amino-N'-hydroxyguanidine as electron acceptors for xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 2-Furaldehyde Dimethylhydrazone: Elucidating Molecular Structure and Properties

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Furaldehyde dimethylhydrazone (C₇H₁₀N₂O), a versatile building block in synthetic chemistry. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as an essential resource for the structural elucidation and characterization of this compound. By integrating experimental data with established spectroscopic principles, this guide offers field-proven insights into the molecular architecture and physicochemical properties of this compound, aiding in its application in pharmaceutical and materials science research.

Introduction

This compound is a derivative of 2-furaldehyde, a biomass-derived platform chemical, and N,N-dimethylhydrazine.[1] This hydrazone is of significant interest in organic synthesis, serving as a precursor for the creation of various heterocyclic compounds and as a ligand in coordination chemistry. A thorough understanding of its spectroscopic signature is paramount for researchers to confirm its synthesis, assess its purity, and to understand its reactivity in subsequent chemical transformations. This guide presents a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and MS data, offering a foundational understanding for professionals in drug discovery and chemical development.

Molecular Structure and Isomerism

The structure of this compound features a furan ring connected to a dimethylhydrazone moiety. The C=N double bond introduces the possibility of E/Z isomerism. Computational studies have shown that the E isomer is considerably lower in energy than the Z form.[1] This guide will focus on the characterization of the thermodynamically more stable E isomer.

Caption: Molecular Structure of (E)-2-Furaldehyde dimethylhydrazone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides distinct signals for the protons of the furan ring, the imine proton, and the methyl groups of the hydrazone moiety.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.40 | dd | 1H | H-5 |

| ~7.15 | s | 1H | CH=N |

| ~6.55 | d | 1H | H-3 |

| ~6.40 | dd | 1H | H-4 |

| ~2.95 | s | 6H | N(CH₃)₂ |

Solvent: CDCl₃, Reference: TMS at 0 ppm. Data interpreted from publicly available spectra.

The downfield shift of the H-5 proton is attributed to the deshielding effect of the adjacent oxygen atom. The imine proton (CH=N) appears as a singlet, and the two methyl groups on the nitrogen are equivalent, giving rise to a single sharp peak integrating to six protons.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~152 | C-2 |

| ~145 | C-5 |

| ~135 | CH=N |

| ~115 | C-3 |

| ~112 | C-4 |

| ~40 | N(CH₃)₂ |

The imine carbon (CH=N) is expected to be significantly downfield. The furan ring carbons show characteristic shifts, with C-2 and C-5 being the most deshielded due to the influence of the heteroatom and the hydrazone substituent.

Experimental Protocol: NMR Spectroscopy

A sample of this compound (~10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer. Tetramethylsilane (TMS) is used as an internal standard.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. A combined matrix isolation FTIR and theoretical study has been reported for this compound.[1]

Table 3: Key IR Vibrational Frequencies of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (furan ring) |

| ~2980-2850 | Medium | C-H stretching (methyl groups) |

| ~1630 | Strong | C=N stretching (imine) |

| ~1570 | Strong | C=C stretching (furan ring) |

| ~1450 | Medium | C-H bending (methyl groups) |

| ~1250 | Strong | C-N stretching |

| ~1015 | Strong | C-O-C stretching (furan ring) |

The most characteristic absorption is the strong C=N stretching vibration of the imine group. The C-H stretching vibrations of the furan ring and the methyl groups appear in their expected regions.

Experimental Protocol: IR Spectroscopy

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the liquid sample is placed directly on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹. Alternatively, the spectrum can be recorded as a thin film between salt plates (NaCl or KBr).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While a specific experimental mass spectrum for this compound is not widely published, a logical fragmentation pathway can be proposed based on the known fragmentation of 2-furaldehyde and general principles of hydrazone mass spectrometry.[6][7]

The molecular ion peak [M]⁺• is expected at m/z 138, corresponding to the molecular weight of C₇H₁₀N₂O.

Proposed Fragmentation Pathway

Caption: Proposed Mass Spectrometry Fragmentation of this compound.

Key fragmentation steps are likely to involve:

-

Loss of a methyl radical (•CH₃): leading to a fragment at m/z 123.

-

Cleavage of the N-N bond: resulting in the formation of the furan-2-ylmethylidyne cation at m/z 95 or the dimethylaminium radical cation.

-

Loss of the dimethylamino radical (•N(CH₃)₂): producing the furfuryl cation at m/z 81.

-

Fragmentation of the furan ring: leading to smaller characteristic ions.

Experimental Protocol: Mass Spectrometry

The mass spectrum can be acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, typically via a direct insertion probe or a gas chromatograph. An electron beam with an energy of 70 eV is used to ionize the sample.

Synthesis and Characterization Workflow

The reliable spectroscopic analysis of this compound is predicated on a pure sample. A typical synthesis involves the condensation reaction between 2-furaldehyde and N,N-dimethylhydrazine.[5]

Caption: General workflow for the synthesis and spectroscopic characterization.

Conclusion

The spectroscopic data presented in this guide provide a detailed and practical framework for the identification and characterization of this compound. The combination of ¹H and predicted ¹³C NMR, IR, and MS data offers a multi-faceted approach to confirming the molecular structure and purity of this important synthetic intermediate. This comprehensive guide serves as a valuable resource for researchers, enabling them to confidently utilize this compound in their synthetic endeavors and to interpret the resulting analytical data with a high degree of certainty.

References

-

MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental SH011015HCH. The Royal Society of Chemistry. [Link]

-

FooDB. (2010). Showing Compound Fur-2-aldehyde (FDB004219). FooDB. [Link]

-

ResearchGate. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. ResearchGate. [Link]

-

PubMed Central. (n.d.). Two-Dimensional Infrared Spectroscopy Resolves the Vibrational Landscape in Donor–Bridge–Acceptor Complexes with Site-Specific Isotopic Labeling. PubMed Central. [Link]

-

PubMed. (2013). The Mechanism of 2-furaldehyde Formation From D-xylose Dehydration in the Gas Phase. A Tandem Mass Spectrometric Study. PubMed. [Link]

-

Indian Academy of Sciences. (1984). The infrared and Raman spectra of 2,4-and 2,5-dimethylbenzaldehydes. Indian Academy of Sciences. [Link]

-

Semantic Scholar. (2014). Synthesis and spectral characterization of hydrazone derivative of furfural using experimental and DFT methods. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). 13 C NMR Spectra of Compounds 2a-c,e,f,j. ResearchGate. [Link]

-

ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. ResearchGate. [Link]

-

EGUsphere. (2025). Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethyl furan, and maleic anhydride measured by PTR-ToF-MS. EGUsphere. [Link]

Sources

- 1. 2-糠醛二甲基腙 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. Showing Compound Fur-2-aldehyde (FDB004219) - FooDB [foodb.ca]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. The mechanism of 2-furaldehyde formation from D-xylose dehydration in the gas phase. A tandem mass spectrometric study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. egusphere.copernicus.org [egusphere.copernicus.org]

An In-Depth Technical Guide to Furfural Dimethylhydrazone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furfural dimethylhydrazone, a derivative of the versatile bio-based platform chemical furfural, is a compound of significant interest in synthetic chemistry. Its unique electronic properties and reactivity profile make it a valuable intermediate in a variety of chemical transformations, including carbon-carbon bond formation and the synthesis of complex heterocyclic systems. This technical guide provides a comprehensive overview of the physical and chemical properties of Furfural dimethylhydrazone, detailed experimental protocols for its synthesis, and an exploration of its current and potential applications, particularly in the realm of drug discovery and development.

Introduction: The Significance of Furfural Dimethylhydrazone

Furfural, derived from lignocellulosic biomass, is a cornerstone of renewable chemistry.[1][2] Its aldehyde functionality, however, imparts an electron-withdrawing effect on the furan ring, reducing its nucleophilicity and limiting its direct application in certain synthetic strategies. The conversion of furfural to its N,N-dimethylhydrazone derivative serves as a pivotal strategic maneuver to overcome this limitation. The dimethylhydrazone group acts as an effective activating group, increasing the electron density of the furan ring and unlocking its potential for a broader range of chemical reactions.[3][4] This guide will delve into the fundamental properties and synthetic utility of this important chemical entity.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of Furfural dimethylhydrazone is essential for its effective handling, application in synthesis, and for the purification of its reaction products.

Summary of Physical Properties

The key physical properties of Furfural dimethylhydrazone are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 14064-21-2 | |

| Molecular Formula | C₇H₁₀N₂O | |

| Molecular Weight | 138.17 g/mol | |

| Appearance | Colorless to yellow oily liquid | [5] |

| Boiling Point | 98 °C at 9.5 mmHg | |

| Density | 1.042 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.578 | |

| Flash Point | 91 °C (closed cup) | |

| Solubility | Soluble in most polar organic solvents such as ethanol, acetone, and ether.[5] Slightly soluble in water and alkanes.[5] |

Synthesis of Furfural Dimethylhydrazone: A Self-Validating Protocol

The synthesis of Furfural dimethylhydrazone is a straightforward and high-yielding condensation reaction between furfural and N,N-dimethylhydrazine. The causality behind this experimental choice lies in the nucleophilic attack of the nitrogen atom of the hydrazine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the stable hydrazone.

Reaction Scheme

Caption: Synthesis of Furfural Dimethylhydrazone.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints for reaction completion and product purity.

Materials:

-

Furfural (99%)

-

N,N-Dimethylhydrazine (99%)

-

Ethanol (anhydrous)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve furfural (1.0 eq) in anhydrous ethanol.

-

Addition of Hydrazine: To this solution, add N,N-dimethylhydrazine (1.2 eq) dropwise at room temperature. The use of a slight excess of the hydrazine ensures complete conversion of the furfural.

-

Reaction Conditions: Heat the reaction mixture to 50°C and stir for 1-2 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the furfural spot is no longer visible.

-

Work-up: Upon completion, remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude product is often of sufficient purity (>95%) for subsequent reactions.[4]

-

Optional Purification: If higher purity is required, the product can be purified by vacuum distillation.

Chemical Properties and Reactivity

The formation of the dimethylhydrazone significantly alters the electronic properties of the furan ring, transforming it into a more electron-rich and nucleophilic system. This enhanced reactivity is the cornerstone of its synthetic utility.

Reversible Derivatization Agent

One of the most powerful applications of Furfural dimethylhydrazone lies in its role as a reversible derivatizing agent. The hydrazone can be readily cleaved under mild acidic conditions to regenerate the aldehyde functionality, allowing for the protection and subsequent deprotection of the carbonyl group. This strategy is particularly useful in multi-step syntheses where the aldehyde might interfere with other reagents.

Enhanced Reactivity in Carbon-Carbon Bond Formation

The increased nucleophilicity of the furan ring in Furfural dimethylhydrazone facilitates its participation in reactions that are challenging with furfural itself.

-

Hydroxymethylation: Furfural dimethylhydrazone reacts with formaldehyde with high selectivity at the 5-position of the furan ring under optimized conditions, a key step in the synthesis of 5-hydroxymethylfurfural (HMF), another important bio-based platform chemical.[3][4] This reaction proceeds efficiently at a relatively low temperature of 50°C.[3][4]

Caption: Hydroxymethylation of Furfural Dimethylhydrazone.

-

Diels-Alder Reactions: The electron-rich furan ring of Furfural dimethylhydrazone can act as a diene in Diels-Alder reactions, providing a route to various substituted aromatic compounds. This approach offers a pathway to valuable chemicals from renewable resources.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons, the azomethine proton (-CH=N-), and the two methyl groups of the dimethylamino moiety. The furan protons would appear as multiplets in the aromatic region. The azomethine proton would likely be a singlet further downfield. The two methyl groups would present as a singlet in the upfield region.

-

¹³C NMR: The carbon NMR spectrum would display signals for the five carbons of the furan ring, the azomethine carbon, and the two equivalent methyl carbons. The chemical shifts would be indicative of their electronic environment. The carbon of the C=N bond is expected to appear in the range of 130-160 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of Furfural dimethylhydrazone would be characterized by the absence of the strong C=O stretching vibration of the aldehyde in furfural (typically around 1670 cm⁻¹).[8] Key absorptions would include C-H stretching of the furan ring and methyl groups, C=N stretching of the hydrazone (typically around 1600-1650 cm⁻¹), and C-O-C stretching of the furan ring.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak corresponding to the molecular weight of Furfural dimethylhydrazone (138.17 g/mol ). Fragmentation patterns would likely involve cleavage of the N-N bond and fragmentation of the furan ring, providing further structural information.

Applications in Drug Development and Medicinal Chemistry

The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[9] The ability to functionalize the furan ring via its dimethylhydrazone derivative opens up new avenues for the synthesis of novel drug-like molecules. Hydrazone linkages are also utilized in drug delivery systems due to their pH-sensitive nature, allowing for targeted drug release in acidic environments such as tumor tissues or endosomes.[10][11] The chemical versatility of Furfural dimethylhydrazone makes it an attractive starting material for the construction of compound libraries for high-throughput screening in drug discovery programs.

Safety and Handling

Furfural dimethylhydrazone should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a combustible liquid and may cause skin and eye irritation. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

Furfural dimethylhydrazone is a synthetically valuable derivative of the bio-renewable chemical furfural. Its enhanced nucleophilicity and the reversible nature of the hydrazone functionality make it a versatile tool for organic synthesis. This guide has provided a comprehensive overview of its physical and chemical properties, a detailed and reliable synthetic protocol, and an exploration of its applications, particularly in areas relevant to drug discovery. As the demand for sustainable chemical processes and novel therapeutic agents continues to grow, the importance of versatile building blocks like Furfural dimethylhydrazone is set to increase.

References

-

MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Available at: [Link]

-

ResearchGate. (2024). N,N‐Dimethylhydrazine as a Reversible Derivatization Agent to Promote the Hydroxymethylation of Furfural with Formaldehyde. Available at: [Link]

-

National Center for Biotechnology Information. (2024). N,N‐Dimethylhydrazine as a Reversible Derivatization Agent to Promote the Hydroxymethylation of Furfural with Formaldehyde. Available at: [Link]

-

Wikipedia. (n.d.). Furfural. Available at: [Link]

-

ResearchGate. (2014). Synthesis and spectral characterization of hydrazone derivative of furfural using experimental and DFT methods. Available at: [Link]

-

ResearchGate. (n.d.). The solvents used, grouped by polarity and proticity. Available at: [Link]

-

ResearchGate. (2017). FTIR spectrum of furfural A typical 1 H-NMR spectrum of furfural can be.... Available at: [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. Available at: [Link]

-

SciSpace. (n.d.). An overview of the applications of furfural and its derivatives. Available at: [Link]

-

National Center for Biotechnology Information. (2016). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Available at: [Link]

-

ResearchGate. (2017). 1 H-NMR (500 MHz, CDCl3) spectrum of furfural Chromatogram in Figure 5.... Available at: [Link]

-

ResearchGate. (2014). An overview of the applications of furfural and its derivatives. Available at: [Link]

-

ResearchGate. (n.d.). IR spectrum of furfural. Available at: [Link]

-

Imre Blank's. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0034246). Available at: [Link]

-

PubMed. (2014). Synthesis and spectral characterization of hydrazone derivative of furfural using experimental and DFT methods. Available at: [Link]

-

ResearchGate. (n.d.). An overview on Common Organic Solvents and their Toxicity Abstract. Available at: [Link]

-

MDPI. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Available at: [Link]

-

Organic Syntheses. (n.d.). Furfural. Available at: [Link]

-

Chemistry Stack Exchange. (2016). 1H-NMR spectrum for furfural. Available at: [Link]

-

ResearchGate. (2022). The Use of Hydrazones for Biomedical Applications. Available at: [Link]

-

National Center for Biotechnology Information. (1995). Furfural - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals. Available at: [Link]

-

Longdom Publishing. (n.d.). Electrospray Tandem Mass Spectrometric Study of a Furo-Furan Lactone in Heliotropium eichwaldi. Available at: [Link]

- Google Patents. (n.d.). US8772514B2 - Preparation of furfural compounds, and mixture for preparing the same.

-

PubMed. (2015). Absolute photoionization cross sections of furanic fuels: 2-ethylfuran, 2-acetylfuran and furfural. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Furfural - the NIST WebBook. Available at: [Link]

-

IJPRA. (2022). Application of Hydrazones in Biomedical Research. Available at: [Link]

-

Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available at: [Link]

-

Solubility of Things. (n.d.). Furfural. Available at: [Link]

-

National Center for Biotechnology Information. (2024). Enhanced efficiency of MS/MS all-ion fragmentation for non-targeted analysis of trace contaminants in surface water using multivariate curve resolution and data fusion. Available at: [Link]

-

National Center for Biotechnology Information. (2013). A review exploring biological activities of hydrazones. Available at: [Link]

-

Biosystems Engineers. (n.d.). Synthesis of Common Drug Intermediaries from Furfural. Available at: [Link]

-

Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Available at: [Link]

-

YouTube. (2018). Oximes and Hydrazones. Available at: [Link]

-

Pharmacological activity of furan derivatives. (2024). Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. N,N‐Dimethylhydrazine as a Reversible Derivatization Agent to Promote the Hydroxymethylation of Furfural with Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Furfural - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. wisdomlib.org [wisdomlib.org]

- 10. researchgate.net [researchgate.net]

- 11. ijprajournal.com [ijprajournal.com]

Methodological & Application

2-Furaldehyde Dimethylhydrazone: A Reversible Derivatizing Agent for Advanced Analyte Management

Application Note & Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Power of Reversible Derivatization

In the landscape of complex sample analysis, the ability to selectively mask and unmask a functional group is a powerful tool. Reversible derivatization allows chemists to protect a reactive moiety from unwanted side reactions, enhance the analytical properties of a molecule, or facilitate its separation from a complex matrix. Subsequently, the original functional group can be regenerated, allowing for further analysis or downstream applications. 2-Furaldehyde dimethylhydrazone emerges as a versatile reagent in this context, offering a straightforward and efficient means to reversibly derivatize carbonyl compounds such as aldehydes and ketones.

This technical guide provides a comprehensive overview of the principles, applications, and detailed protocols for utilizing this compound as a reversible derivatizing agent. We will delve into the underlying chemical mechanisms, provide step-by-step experimental procedures, and explore the practical utility of this technique in modern research and development.

Core Principle: The Chemistry of Hydrazone Formation and Hydrolysis

The reversible derivatization with this compound is predicated on the formation and subsequent cleavage of a hydrazone bond. This process is a classic example of nucleophilic addition-elimination at a carbonyl carbon.

-

Derivatization (Hydrazone Formation): The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the analyte. This is typically carried out under mildly acidic conditions to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. Following the initial addition, a molecule of water is eliminated, resulting in the formation of a stable C=N double bond characteristic of a hydrazone.[1] The use of N,N-dimethylhydrazine in forming the hydrazone with 2-furaldehyde has been shown to be an effective method for this transformation.[2][3]

-

Reversal (Hydrolysis): The cleavage of the hydrazone bond to regenerate the parent carbonyl compound is an equilibrium-driven process that is favored under acidic aqueous conditions.[4] The reaction is initiated by the protonation of the imine nitrogen, making the imine carbon more susceptible to nucleophilic attack by water.[5] The resulting carbinolamine intermediate then collapses, releasing the original carbonyl compound and the protonated hydrazine.[6] Several methods have been developed for the efficient cleavage of N,N-dimethylhydrazones, including the use of mild acids or catalytic approaches.[7][8]

Diagram of the Reversible Reaction Mechanism

Caption: Reversible formation and hydrolysis of a hydrazone derivative.